Enhanced Lipophilicity: XLogP Comparison with Non-Fluorinated 3-Acetyl Analog
The replacement of the acetyl group with a difluoroacetyl group in 3-(2,2-Difluoroacetyl)tetrahydro-2H-pyran-2-one results in a quantifiable increase in lipophilicity, a key parameter influencing membrane permeability and in vivo distribution. The XLogP value for the target compound is calculated to be 1.3 . In contrast, the direct non-fluorinated analog, 3-acetyltetrahydro-2H-pyran-2-one, exhibits a lower calculated XLogP of 0.5 [1].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3-acetyltetrahydro-2H-pyran-2-one (Non-fluorinated analog) : 0.5 |
| Quantified Difference | 2.6-fold increase in lipophilicity (difference of 0.8 log units) |
| Conditions | Calculated value (XLogP) based on standard algorithm |
Why This Matters
This quantifiable difference in lipophilicity justifies selecting this specific compound over its non-fluorinated analog in medicinal chemistry campaigns where improved membrane permeability or altered pharmacokinetic properties are desired.
- [1] Kuujia.com. 2H-Pyran-2-one, 3-acetyltetrahydro- (CAS 63872-58-2). XLogP: 0.5. View Source
